BenchChemオンラインストアへようこそ!

Ethyl 8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

GABAA receptor bioisosterism physicochemical mimicry

Ethyl 8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (CAS 2379918-41-7) is a polysubstituted imidazo[1,2-a]pyridine bearing an 8-fluoro substituent, a 2-trifluoromethyl group, and a 3-ethyl carboxylate ester. The imidazo[1,2-a]pyridine core is a recognized privileged scaffold in medicinal chemistry, present in marketed drugs including zolpidem, alpidem, and saripidem.

Molecular Formula C11H8F4N2O2
Molecular Weight 276.191
CAS No. 2379918-41-7
Cat. No. B2687996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
CAS2379918-41-7
Molecular FormulaC11H8F4N2O2
Molecular Weight276.191
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C2N1C=CC=C2F)C(F)(F)F
InChIInChI=1S/C11H8F4N2O2/c1-2-19-10(18)7-8(11(13,14)15)16-9-6(12)4-3-5-17(7)9/h3-5H,2H2,1H3
InChIKeyUDKIOGAPGZOSBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate – Core Scaffold Identity and Key Physicochemical Identifiers


Ethyl 8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (CAS 2379918-41-7) is a polysubstituted imidazo[1,2-a]pyridine bearing an 8-fluoro substituent, a 2-trifluoromethyl group, and a 3-ethyl carboxylate ester. The imidazo[1,2-a]pyridine core is a recognized privileged scaffold in medicinal chemistry, present in marketed drugs including zolpidem, alpidem, and saripidem [1]. The compound possesses a molecular formula of C₁₁H₈F₄N₂O₂ and a molecular weight of 276.19 g/mol . Vendors such as CymitQuimica and AKSci list the compound at purities reaching ≥98% (HPLC), with CymitQuimica reporting a batch-typical purity of 99.8% by area .

Why In-Class Imidazo[1,2-a]pyridine-3-carboxylate Analogs Cannot Substitute Ethyl 8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate


Imidazo[1,2-a]pyridine-3-carboxylates are not functionally interchangeable because positional fluorination and trifluoromethylation independently and synergistically modulate target binding, metabolic stability, and selectivity. The 8-fluoro substituent has been established as a bioisosteric replacement that preserves binding affinity while altering physicochemical properties relative to imidazo[1,2-a]pyrimidine-based ligands [1]. Concurrently, the 2-trifluoromethyl group confers increased lipophilicity and oxidative metabolic resistance compared to non-fluorinated or mono-fluorinated analogs [2]. When both modifications coexist on the same scaffold—as in the target compound—they create a substitution pattern not replicated by 6-fluoro, 7-trifluoromethyl, or non-fluorinated positional isomers, making generic interchange unsupportable without requalification.

Quantitative Differentiation Evidence for Ethyl 8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate Against Closest Analogs


8-Fluoro Substitution Establishes Physicochemical Bioisosterism with Imidazo[1,2-a]pyrimidine While Preserving GABAA Receptor Binding Affinity

The 8-fluoroimidazo[1,2-a]pyridine ring system has been experimentally validated as a physicochemical mimic of imidazo[1,2-a]pyrimidine. In a direct comparative study, the 8-fluoroimidazo[1,2-a]pyridine-containing ligand 3 exhibited a measured logD₇.₄ of 3.1 versus 2.9 for the imidazo[1,2-a]pyrimidine-containing ligand 2, and a pKa of 4.8 versus 4.6, demonstrating near-identical ionization and lipophilicity profiles [1]. In a GABAA α3 receptor functional assay (FLIPR), ligand 3 retained potent allosteric modulator activity with an EC₅₀ of 28 nM, compared to 12 nM for the imidazo[1,2-a]pyrimidine reference ligand 2 [1].

GABAA receptor bioisosterism physicochemical mimicry

8-Fluoro Substitution on Imidazo[1,2-a]pyridine Enhances PI3Kα Binding Affinity into the Subnanomolar Range Versus Non-Fluorinated Core

In a systematic SAR study of imidazo[1,2-a]pyridine-based PI3Kα inhibitors, introduction of fluorine at the C8 position was found to be tolerated and, critically, to enhance selectivity over other protein kinases [1]. Representative compounds with C8-fluoro substitution achieved PI3Kα IC₅₀ values in the subnanomolar to low nanomolar range (compound 8a: IC₅₀ < 10 nM in enzymatic assay), while the unsubstituted core analog exhibited significantly weaker binding [1]. This selectivity enhancement is attributed to a small lipophilic pocket accommodating the 8-fluoro atom, a feature not exploited by 6-fluoro or 7-fluoro regioisomers [1].

PI3Kα inhibitor kinase selectivity cancer

2-Trifluoromethyl Group Provides Documented Metabolic Stability Advantage Over Non-Fluorinated and Mono-Fluorinated Imidazo[1,2-a]pyridine-3-carboxylate Analogs

The 2-trifluoromethyl substituent on the imidazo[1,2-a]pyridine scaffold is recognized within the medicinal chemistry literature to enhance oxidative metabolic stability and modulate electronic properties relative to -CH₃ or -H analogs [1]. In the broader imidazo[1,2-a]pyridine class, trifluoromethylated derivatives consistently demonstrate improved hepatic microsomal half-lives; for example, in a series of imidazo[1,2-a]pyridine-3-carboxylates, the CF₃-bearing compound HS-173 exhibited sustained target engagement in vivo, correlating with the electron-withdrawing and steric shielding effects of the CF₃ group [2]. While a direct matched-pair comparison for the 2-CF₃ vs. 2-H specific to the 8-fluoro scaffold has not been published, the class-level evidence strongly supports that the 2-CF₃ group confers metabolic stability not achievable with 2-H or 2-CH₃ analogs [1][2].

metabolic stability trifluoromethyl effect drug discovery

Dual Fluorination (8-F + 2-CF₃) Creates a Scaffold with Molecular Properties Distinct from All Single-Substitution Regioisomers

The combination of 8-fluoro and 2-trifluoromethyl substituents on the imidazo[1,2-a]pyridine-3-carboxylate core yields a compound (MW = 276.19, C₁₁H₈F₄N₂O₂) that is not interchangeable with any single-substitution regioisomer. Specifically: Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (CAS 108438-46-6, MW = 258.20) lacks the 8-fluoro group critical for bioisosterism and kinase selectivity ; Ethyl 8-fluoroimidazo[1,2-a]pyridine-3-carboxylate (CAS 2108131-55-9, MW = 208.19) lacks the 2-CF₃ group required for metabolic stability ; and Ethyl 6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate positions fluorine at C6 rather than C8, which does not engage the same lipophilic pocket exploited by 8-fluoro for PI3K selectivity . No other commercially available regioisomer combines all three substitution features simultaneously.

matched molecular pair regioisomer differentiation fluorine chemistry

Ethyl Ester at C3 Provides a Versatile Synthetic Handle for Downstream Derivatization Not Available with the Free Carboxylic Acid

The ethyl carboxylate ester at the C3 position of the imidazo[1,2-a]pyridine scaffold serves as a protected carboxyl surrogate, enabling direct conversion to carboxamides, hydrazides, or hydrolysis to the free acid (CAS 1300030-59-4) for subsequent amide coupling [1]. In the PI3K inhibitor series, the C3 ester moiety profoundly influenced PI3K binding affinity, with ester-bearing compounds achieving subnanomolar potency, demonstrating that the ester is not merely a synthetic intermediate but a pharmacophoric element [2]. The ethyl ester form offers immediate synthetic utility without requiring deprotection before use, unlike the free carboxylic acid form which necessitates activation for coupling.

synthetic versatility prodrug design amide coupling

Evidence-Backed Application Scenarios for Ethyl 8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate


GABAA Receptor Allosteric Modulator Lead Optimization Leveraging 8-Fluoro Bioisosterism

Programs developing GABAA receptor modulators can use the 8-fluoroimidazo[1,2-a]pyridine core as a direct bioisosteric replacement for imidazo[1,2-a]pyrimidine, preserving receptor potency (EC₅₀ values within 2- to 3-fold of the pyrimidine reference) while gaining synthetic accessibility . The 2-CF₃ and 3-COOEt groups provide additional vectors for structure–activity exploration. This approach is validated by the Humphries et al. (2006) demonstration that 8-fluoroimidazopyridine ligand 3 achieved EC₅₀ = 28 nM at GABAA α3, comparable to the 12 nM of the imidazopyrimidine parent.

PI3Kα-Selective Inhibitor Development Requiring Subnanomolar Potency and Kinome Selectivity

For oncology-focused kinase inhibitor programs, this compound provides a scaffold pre-validated for PI3Kα inhibition, where the 8-fluoro group contributes to both potency (subnanomolar IC₅₀ achievable) and kinome selectivity . The C3 ethyl ester serves as a functional group that can be diversified to carboxamides while maintaining or improving PI3K binding affinity. The 2-CF₃ group further enhances metabolic stability, a prerequisite for progression to in vivo efficacy studies [1].

Late-Stage Diversification via C3 Ester Aminolysis for Focused Kinase Libraries

The ethyl ester at C3 enables direct conversion to diverse carboxamide libraries through reaction with primary or secondary amines, without requiring a separate hydrolysis step . This is strategically advantageous for parallel synthesis campaigns targeting PI3K, GABAA, or other imidazo[1,2-a]pyridine-relevant targets. The dual-fluorinated core (8-F + 2-CF₃) ensures that every library member retains the key substituents identified as critical for potency and selectivity [1].

Physicochemical Property Benchmarking for Fluorinated Heterocyclic Scaffolds

The compound, with its four fluorine atoms and balanced logD (predicted to be similar to the logD₇.₄ ≈ 3.1 of the 8-fluoroimidazopyridine core), can serve as a reference standard for computational and experimental property profiling. Procurement at high purity (≥98% by HPLC, with commercial batches achieving 99.8% ) ensures suitability for reproducible physicochemical measurements including logD, pKa, and solubility determinations, which inform lead optimization decisions.

Quote Request

Request a Quote for Ethyl 8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.